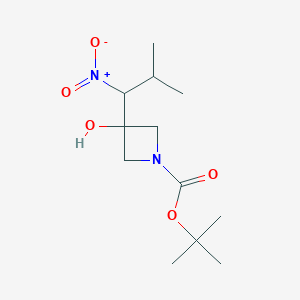![molecular formula C13H17NO5 B8254577 L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is a derivative of L-homoserine, an amino acid, and is often used in various chemical and biological research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of L-homoserine followed by esterification. One common method includes the following steps:
Protection of the amino group: The amino group of L-homoserine is protected using a phenylmethoxycarbonyl (Cbz) group. This is achieved by reacting L-homoserine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The protected L-homoserine is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amino group using benzyl chloroformate.
- Esterification using methanol in the presence of an acid catalyst.
- Purification steps such as crystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield L-homoserine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. For example, hydrochloric acid or sodium hydroxide can be used.
Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Major Products Formed
Hydrolysis: Produces L-homoserine and methanol.
Deprotection: Produces L-homoserine and benzyl alcohol.
科学的研究の応用
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In studies involving amino acid metabolism and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester involves its role as a protected amino acid derivative. The phenylmethoxycarbonyl (Cbz) group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .
類似化合物との比較
Similar Compounds
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester: Similar structure but with a phenylmethyl ester group instead of a methyl ester group.
L-Homoserine, N-[(tert-butoxycarbonyl)]-, methyl ester: Uses a tert-butoxycarbonyl (Boc) group for protection instead of a phenylmethoxycarbonyl (Cbz) group.
Uniqueness
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester is unique due to its specific protection group (Cbz) and ester group (methyl ester), which provide distinct reactivity and stability compared to other similar compounds .
特性
IUPAC Name |
methyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)11(7-8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZHIGNNGLZSZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)







![2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-](/img/structure/B8254610.png)
